molecular formula C10H15N3O2 B1471789 6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid CAS No. 1483948-63-5

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid

Cat. No.: B1471789
CAS No.: 1483948-63-5
M. Wt: 209.24 g/mol
InChI Key: NQYRRPPVFCGBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions are crucial as they can affect the synthesis of nucleotides, thereby influencing DNA replication and repair processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules like protein kinases and phosphatases, leading to altered phosphorylation states of various proteins . This modulation can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or modifying chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in vitro or in vivo can lead to sustained changes in cellular processes, such as prolonged inhibition of DNA synthesis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as inhibiting tumor growth by targeting rapidly dividing cells . At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions can affect metabolic flux and alter the levels of various metabolites, influencing cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by nucleoside transporters or passively diffuse through lipid bilayers . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, depending on its interactions with intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors or to the mitochondria to influence energy metabolism.

Properties

IUPAC Name

6-[butyl(methyl)amino]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-4-5-13(2)9-6-8(10(14)15)11-7-12-9/h6-7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYRRPPVFCGBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid
Reactant of Route 6
6-(Butyl(methyl)amino)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.